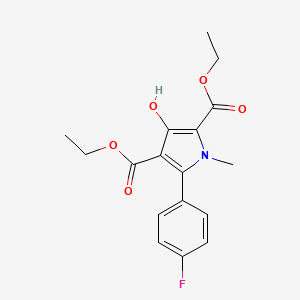
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Übersicht
Beschreibung
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H18FNO5 and its molecular weight is 335.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a fluorophenyl group and two carboxylate esters. Its molecular formula is CHFNO, with a molecular weight of approximately 335.33 g/mol. The presence of the fluorine atom is significant, as it can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Anticancer Activity
- Similar pyrrole derivatives have shown promising anticancer properties. For example, compounds with structural similarities have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Anti-inflammatory Effects
- The compound may also possess anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Studies suggest that fluorinated pyrroles can modulate inflammatory pathways effectively.
3. Antimicrobial Properties
- Preliminary studies indicate that this compound could exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes the following steps:
- Formation of the Pyrrole Ring: Utilizing appropriate reagents to form the pyrrole core.
- Introduction of Functional Groups: Adding the fluorophenyl group and carboxylate esters through substitution reactions.
- Purification: Employing techniques such as recrystallization or chromatography to obtain pure product.
The yield of this synthesis can vary based on reaction conditions and purification methods.
Comparative Analysis with Related Compounds
To better understand its biological activity, it's useful to compare this compound with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 5-(4-methoxyphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | CHNO | Anticancer, Anti-inflammatory |
| Diethyl 5-(3-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate | CHFNO | Antimicrobial |
| Ethyl 5-(4-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | CHBrNO | Anticancer |
The presence of the fluorine atom in this compound is believed to enhance its pharmacological profile compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar pyrrole derivatives:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrrole derivatives and found that those with fluorinated groups exhibited significantly higher cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2020) demonstrated that certain pyrrole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various pyrroles, this compound showed promising activity against Gram-positive bacteria, warranting further investigation into its mechanism of action .
Eigenschaften
IUPAC Name |
diethyl 5-(4-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWHKDYBWEISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















